8-Aminonaphthalene-1,2,4-trisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminonaphthalene-1,2,4-trisulfonic acid is a polyanionic dye commonly used in various scientific applications. This compound is known for its high Stokes shift in water, which makes it particularly useful in fluorescence-based assays. It is often employed in combination with cationic quenchers for membrane fusion or permeability assays, including complement-mediated immune lysis .
Preparation Methods
The synthesis of 8-Aminonaphthalene-1,2,4-trisulfonic acid typically involves the sulfonation of naphthalene derivatives followed by amination. The industrial production methods often include:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the desired positions.
Chemical Reactions Analysis
8-Aminonaphthalene-1,2,4-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major products formed from these reactions include various naphthalene derivatives with modified functional groups.
Scientific Research Applications
8-Aminonaphthalene-1,2,4-trisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent label for saccharides and glycoproteins in oligosaccharide sequencing.
Biology: Employed as a neuronal tracer and in membrane fusion or permeability assays.
Medicine: Utilized in studies involving immune lysis and other cellular processes.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of 8-Aminonaphthalene-1,2,4-trisulfonic acid involves its ability to form Schiff bases with aldehydes and ketones. This reaction is catalyzed by acids and can be reduced to stable amine derivatives by reducing agents such as sodium cyanoborohydride. This property makes it useful in labeling and tracking various biomolecules .
Comparison with Similar Compounds
8-Aminonaphthalene-1,2,4-trisulfonic acid can be compared with other similar compounds such as:
8-Aminonaphthalene-1,3,6-trisulfonic acid: Another polyanionic dye with similar applications but different sulfonation positions.
8-Aminopyrene-1,3,6-trisulfonic acid: A compound with a similar structure but different aromatic system, used in similar fluorescence-based applications.
The uniqueness of this compound lies in its specific sulfonation pattern, which provides distinct fluorescence properties and makes it suitable for specific scientific applications.
Properties
CAS No. |
184955-88-2 |
---|---|
Molecular Formula |
C10H9NO9S3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
8-aminonaphthalene-1,2,4-trisulfonic acid |
InChI |
InChI=1S/C10H9NO9S3/c11-6-3-1-2-5-7(21(12,13)14)4-8(22(15,16)17)10(9(5)6)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) |
InChI Key |
OYFKFCWWDKPUEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.